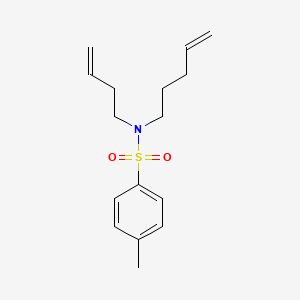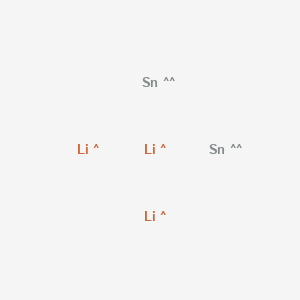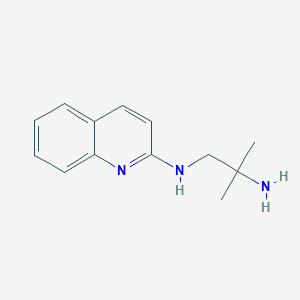
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is an organic compound with the molecular formula C13H17N3 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- typically involves the reaction of 2-methyl-1,2-propanediamine with a quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a quinoline derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinolinyl derivatives with oxidized functional groups.
Reduction: Can produce reduced forms of the compound with altered amino groups.
Substitution: Results in substituted derivatives with new functional groups attached to the amino groups.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler analog without the quinolinyl substitution.
2-Methyl-1,2-propanediamine: Lacks the quinolinyl group but has similar structural features.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substitution patterns.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is unique due to the presence of the quinolinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methyl-1-N-quinolin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-15-12-8-7-10-5-3-4-6-11(10)16-12/h3-8H,9,14H2,1-2H3,(H,15,16) |
InChI Key |
XZEWXQSSJJDDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
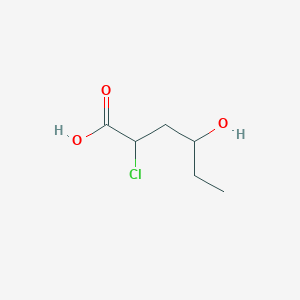

![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
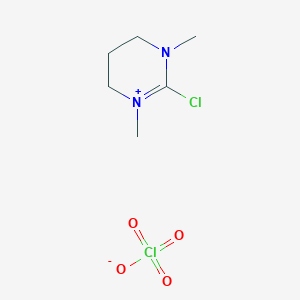
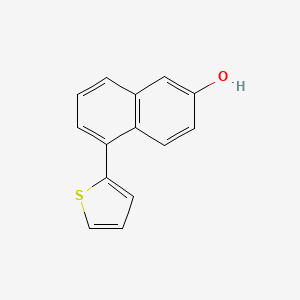
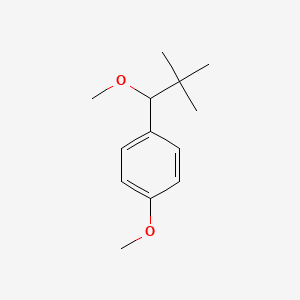
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
